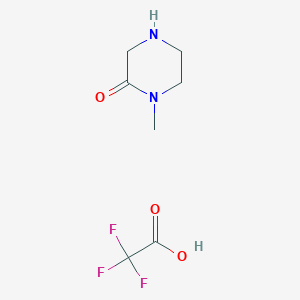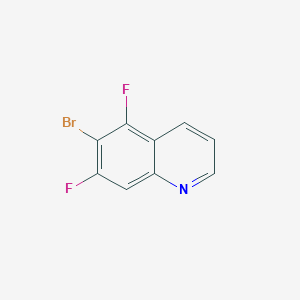
6-Bromo-5,7-difluoroquinoline
Übersicht
Beschreibung
“6-Bromo-5,7-difluoroquinoline” is a chemical compound with the molecular formula C9H4BrF2N . It has a molecular weight of 244.03 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” isInChI=1S/C9H4BrF2N/c10-8-6(11)4-7-5(9(8)12)2-1-3-13-7/h1-4H . The Canonical SMILES is C1=CC2=C(C(=C(C=C2N=C1)F)Br)F . Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 244.03 g/mol . It has a XLogP3-AA value of 3.1, indicating its lipophilicity . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 0 rotatable bonds . Its exact mass and monoisotopic mass are 242.94952 g/mol . Its topological polar surface area is 12.9 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of Quinoline Derivatives : 6-Bromo-5,7-difluoroquinoline has been used in the synthesis of various quinoline derivatives. For instance, 7-alkylamino-2-methylquinoline-5,8-diones were prepared using 6-bromo-2-methylquinoline-5,8-dione, showcasing its utility in nucleophilic substitution reactions and the development of synthetic routes for key intermediates in quinoline chemistry (Choi & Chi, 2004).
Photolabile Protecting Group : Brominated hydroxyquinoline derivatives, including those related to 6-bromoquinoline, have been synthesized and identified as efficient photolabile protecting groups with sensitivity to multiphoton excitation. This makes them useful in biological studies, particularly for caging groups in biological messengers (Fedoryak & Dore, 2002).
Biological and Pharmaceutical Applications
Anticancer Properties : Some 6-bromoquinoline derivatives have shown potential in anticancer drug development. For example, 6-aryl-2-styrylquinazolin-4(3H)-ones, derived from 6-bromo-2-styrylquinazolin-4(3H)-ones, exhibited promising anticancer properties against various cancer cell lines and were also evaluated for their antimicrobial properties (Agbo et al., 2015).
Antimicrobial Activity : Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline, a compound structurally related to this compound, demonstrated significant antimicrobial activity against a variety of bacteria and yeast, indicating their potential in developing new antimicrobial agents (Okide et al., 2000).
Radioligand and Imaging Studies
- PET Imaging Studies : 5-Bromo-6-nitroquipazine, a bromine-76-labelled analogue similar in structure to this compound, was evaluated as a potential radioligand for positron emission tomography (PET) imaging of the serotonin transporter. This study demonstrated its potential for brain imaging in studying affective disorders (Lundkvist et al., 1999).
Synthetic Methods Optimization
- Telescoping Process in Synthesis : The compound 5-bromo-2-methylamino-8-methoxyquinazoline, an intermediate related to this compound, was synthesized using a telescoping process. This approach improved the original synthetic route, demonstrating how optimization techniques can enhance the efficiency of producing such compounds (Nishimura & Saitoh, 2016).
Wirkmechanismus
Target of Action
It is known that quinolines, the family to which this compound belongs, are often used as a basic structure for the development of synthetic antimalarial drugs, enzyme inhibitors, and drugs exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
The interaction of quinolines with their targets often involves the inhibition of various enzymes, leading to their antibacterial, antineoplastic, and antiviral effects .
Biochemical Pathways
Quinolines are known to interfere with several biochemical pathways, leading to their wide range of biological activities .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -5.6 cm/s .
Result of Action
Quinolines are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Biochemische Analyse
Biochemical Properties
6-Bromo-5,7-difluoroquinoline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity. This compound’s ability to interact with proteins and other biomolecules makes it a valuable tool in studying enzyme kinetics and protein-ligand interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard storage conditions (2-8°C), but its activity may decrease over prolonged periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit minimal toxicity and primarily modulate biochemical pathways. At higher doses, this compound can induce toxic effects, including cellular damage and organ toxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is vital for optimizing its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular context
Eigenschaften
IUPAC Name |
6-bromo-5,7-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2N/c10-8-6(11)4-7-5(9(8)12)2-1-3-13-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAWZZRBLJDTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N=C1)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668261 | |
| Record name | 6-Bromo-5,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022091-49-1 | |
| Record name | 6-Bromo-5,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-5,7-DIFLUOROQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
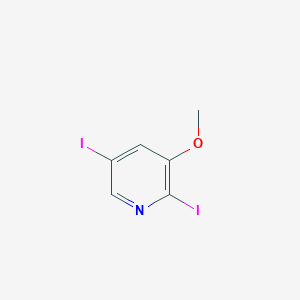
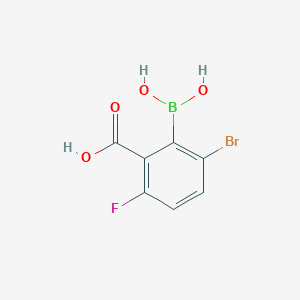
![[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B1390086.png)
![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride](/img/structure/B1390087.png)
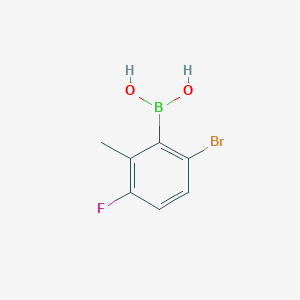
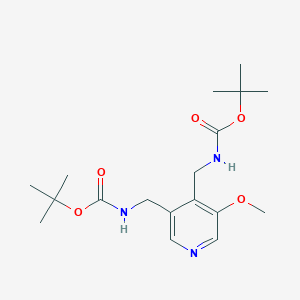
![3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390090.png)
![[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride](/img/structure/B1390093.png)
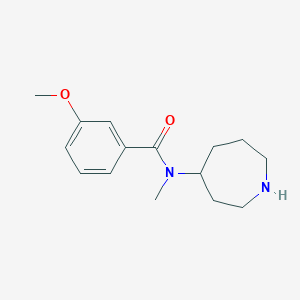
![[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid](/img/structure/B1390095.png)
![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride](/img/structure/B1390096.png)
![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1390099.png)
![[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride](/img/structure/B1390100.png)
